molecular formula C19H19BrN4S B343401 2-Amino-4-[(4-bromophenyl)methylthio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile

2-Amino-4-[(4-bromophenyl)methylthio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile

Cat. No. B343401
M. Wt: 415.4 g/mol
InChI Key: AHWXPMSTZOIWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-[(4-bromophenyl)methylthio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile is an organobromine compound.

Scientific Research Applications

Synthesis and Derivative Formation

The compound 2-Amino-4-[(4-bromophenyl)methylthio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile is involved in the synthesis of various chemical derivatives. For instance, a study by Khrustaleva et al. (2018) explored the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, which resulted in the formation of diazaspiro bicyclo[3.3.1]nonane-9,1′-cyclohexane derivatives (Khrustaleva et al., 2018).

Reactivity and Structural Analysis

Another study focused on the synthesis and aminomethylation of 9-aza-3-azoniaspiro[5,5]undeca-7,10-diene-8-selenolates, showcasing the compound's ability to form selenoxo-tetraazaspiro compounds. This research also included X-ray structural analysis of these compounds, demonstrating their potential in various chemical applications (Frolov et al., 2013).

Potential in Pharmacology

In pharmacology, the compound's derivatives show promising applications. For example, Flefel et al. (2019) reported the development of novel anticancer and antidiabetic spirothiazolidines analogs using a derivative of this compound. This study highlighted the significant anticancer activities of these derivatives against human breast and liver carcinoma cell lines (Flefel et al., 2019).

Application in Electrochemical Studies

Furthermore, the compound has been utilized in electrochemical studies. For instance, Verma et al. (2015) investigated 2-Aminobenzene-1,3-dicarbonitriles derivatives for their corrosion inhibition properties on mild steel in acidic environments. This study demonstrates the potential of the compound's derivatives in industrial applications, particularly in corrosion prevention (Verma et al., 2015).

properties

Molecular Formula

C19H19BrN4S

Molecular Weight

415.4 g/mol

IUPAC Name

2-amino-4-[(4-bromophenyl)methylsulfanyl]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile

InChI

InChI=1S/C19H19BrN4S/c20-14-6-4-13(5-7-14)12-25-18-16(11-22)19(8-2-1-3-9-19)15(10-21)17(23)24-18/h4-7,24H,1-3,8-9,12,23H2

InChI Key

AHWXPMSTZOIWOT-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)C(=C(NC(=C2C#N)SCC3=CC=C(C=C3)Br)N)C#N

Canonical SMILES

C1CCC2(CC1)C(=C(NC(=C2C#N)SCC3=CC=C(C=C3)Br)N)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-[(4-bromophenyl)methylthio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-4-[(4-bromophenyl)methylthio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile
Reactant of Route 3
2-Amino-4-[(4-bromophenyl)methylthio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile
Reactant of Route 4
2-Amino-4-[(4-bromophenyl)methylthio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile
Reactant of Route 5
2-Amino-4-[(4-bromophenyl)methylthio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile
Reactant of Route 6
2-Amino-4-[(4-bromophenyl)methylthio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile

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